![molecular formula C17H25NO2 B14638648 1-[4-(3-Hydroxyphenyl)-1-propylpiperidin-4-yl]propan-1-one CAS No. 55078-65-4](/img/structure/B14638648.png)
1-[4-(3-Hydroxyphenyl)-1-propylpiperidin-4-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-Hydroxyphenyl)-1-propylpiperidin-4-yl]propan-1-one is a synthetic organic compound with the molecular formula C17H25NO2. This compound is known for its unique structure, which includes a piperidine ring substituted with a hydroxyphenyl group and a propyl chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
The synthesis of 1-[4-(3-Hydroxyphenyl)-1-propylpiperidin-4-yl]propan-1-one involves several steps. One common method includes the reaction of 3-hydroxyphenylpropan-1-one with 1-propylpiperidine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to scale up the synthesis process. These methods aim to enhance the efficiency and cost-effectiveness of producing the compound on a larger scale.
Analyse Chemischer Reaktionen
1-[4-(3-Hydroxyphenyl)-1-propylpiperidin-4-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a building block for designing new chemical entities.
Biology: It has shown potential as a ligand for certain biological receptors, making it a candidate for studying receptor-ligand interactions.
Wirkmechanismus
The mechanism of action of 1-[4-(3-Hydroxyphenyl)-1-propylpiperidin-4-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, its interaction with estrogen receptors has been studied for its potential antigonadotropic effects . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Vergleich Mit ähnlichen Verbindungen
1-[4-(3-Hydroxyphenyl)-1-propylpiperidin-4-yl]propan-1-one can be compared with other similar compounds, such as:
4’-Hydroxypropiophenone: This compound shares a similar hydroxyphenyl group but lacks the piperidine ring and propyl chain, resulting in different chemical and biological properties.
3-Hydroxy-1-(4-hydroxyphenyl)propan-1-one: This compound has a similar hydroxyphenyl group and propanone structure but differs in the substitution pattern and overall molecular structure.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
55078-65-4 |
|---|---|
Molekularformel |
C17H25NO2 |
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
1-[4-(3-hydroxyphenyl)-1-propylpiperidin-4-yl]propan-1-one |
InChI |
InChI=1S/C17H25NO2/c1-3-10-18-11-8-17(9-12-18,16(20)4-2)14-6-5-7-15(19)13-14/h5-7,13,19H,3-4,8-12H2,1-2H3 |
InChI-Schlüssel |
FVWAZOKKPUVLRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCC(CC1)(C2=CC(=CC=C2)O)C(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



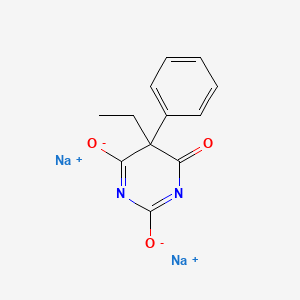
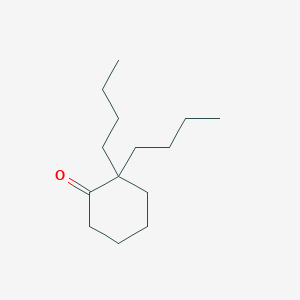
![1-[([1,1'-Biphenyl]-2-yl)oxy]butan-2-ol](/img/structure/B14638587.png)
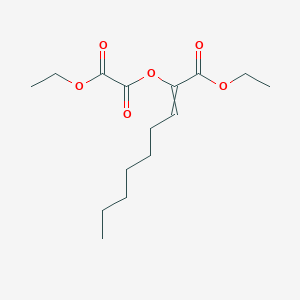
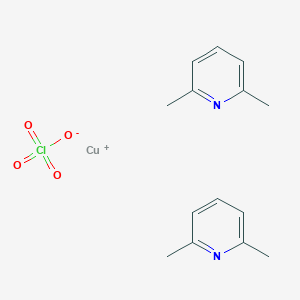
![1-Methyl-4-[(trichloromethyl)sulfonyl]benzene](/img/structure/B14638606.png)
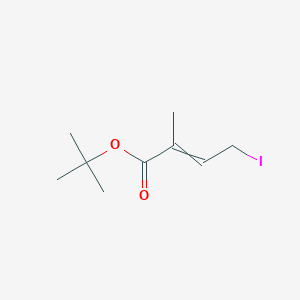
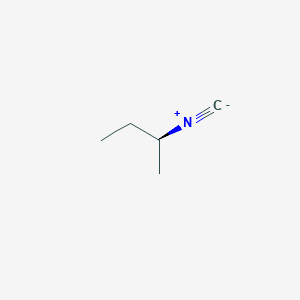


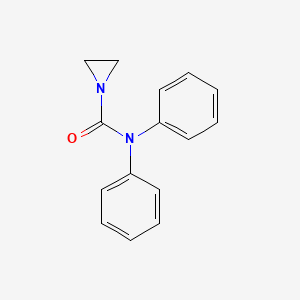
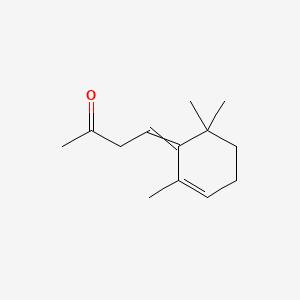
![4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]benzene-1,2-diamine](/img/structure/B14638654.png)
